![molecular formula C18H14N4O2S B14326670 5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) CAS No. 104651-24-3](/img/structure/B14326670.png)
5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry, agriculture, and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) typically involves the cyclocondensation of arylamidoximes with aldehydes. One common method includes the reaction of arylamidoximes with formaldehyde in the presence of a sulfur source, such as thiourea, under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Potential use in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar antimicrobial properties.
1,3,4-Oxadiazole: Another oxadiazole isomer with distinct chemical reactivity and applications.
Thiadiazole: A sulfur-containing analog with comparable biological activities.
Uniqueness
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) stands out due to its dual oxadiazole rings connected by a sulfur bridge, which imparts unique electronic and steric properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
104651-24-3 |
|---|---|
Molecular Formula |
C18H14N4O2S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-phenyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O2S/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-25-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
AQJOHNNLCRGTSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


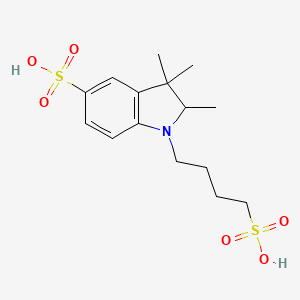
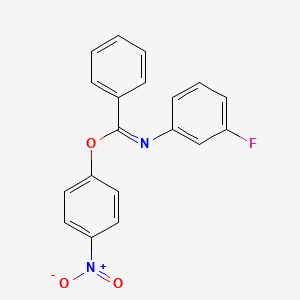
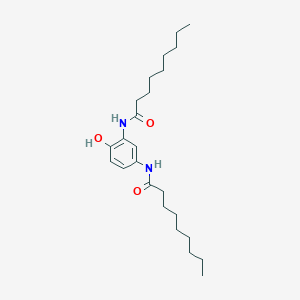
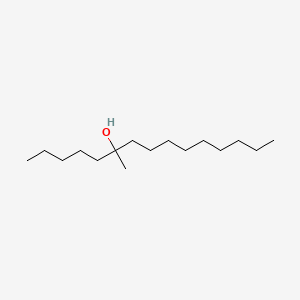
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
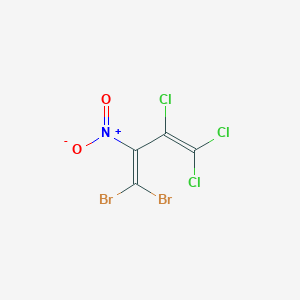
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
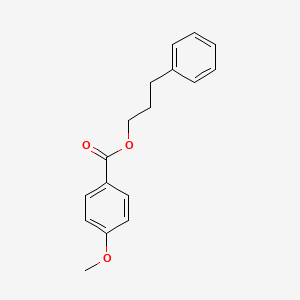


![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
